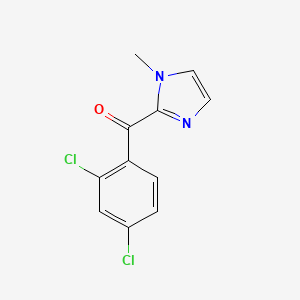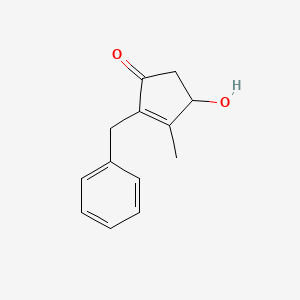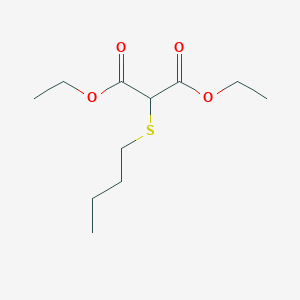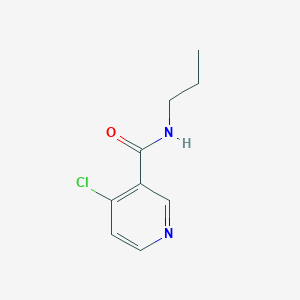![molecular formula C9H10N4O2 B14518510 {2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 62519-17-9](/img/structure/B14518510.png)
{2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound with a unique structure that includes nitro, amino, and nitrile functional groups
Preparation Methods
The synthesis of {2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile involves several steps. One common method includes the reaction of a suitable precursor with nitro and amino groups under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.
Chemical Reactions Analysis
{2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve complex biochemical interactions.
Comparison with Similar Compounds
{2-Nitro-3-[(propan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile can be compared with other similar compounds that have nitro, amino, and nitrile groups. Some similar compounds include:
- 2-Nitropropane
- 3-Aminopropanenitrile
- 2-Nitro-3-aminopropanenitrile The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Properties
CAS No. |
62519-17-9 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[2-nitro-3-(propan-2-ylamino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C9H10N4O2/c1-7(2)12-6-9(13(14)15)3-8(4-10)5-11/h3,6-7,12H,1-2H3 |
InChI Key |
XZWYTNBOWWLFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC=C(C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-N-phenylacetamide](/img/structure/B14518442.png)



![4-[3-(Sulfooxy)propyl]benzene-1-sulfonic acid](/img/structure/B14518451.png)
![4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoate](/img/structure/B14518458.png)

![Thiourea, [4-(4-nitrophenoxy)phenyl]-](/img/structure/B14518485.png)
![(1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518491.png)

![Bis{2-[(prop-1-en-2-yl)oxy]ethyl} ethenylphosphonate](/img/structure/B14518503.png)
